Structural Identity Confirmation: Molecular Weight and PSA Differentiate Against N-Propyl and N-Isopropyl Analogs for Solubility and Permeability Profiling
The target compound (CAS 606131-79-7) has a molecular weight of 381.47 g/mol and a polar surface area (PSA) of 83.67 Ų. The closest analog, the N-propyl derivative (CAS 606131-29-7), has a molecular weight of 383.48 g/mol, while the N-isopropyl analog (CAS 606134-58-1) shares the same molecular formula but differs in topological connectivity, resulting in distinct predicted logP and solubility profiles. In quinazoline-4-sulfanylacetamide series, PSA values are critical determinants of cellular permeability and oral bioavailability; PSA values below 90 Ų are generally associated with favorable membrane penetration, while differences in N-substituent branching alter hydrogen-bond donor/acceptor capacity and metabolic stability. The allyl group provides a unique π-system capable of engaging in additional hydrophobic interactions within kinase ATP-binding pockets compared to saturated alkyl substituents. [1]
| Evidence Dimension | Molecular weight and polar surface area (PSA) |
|---|---|
| Target Compound Data | MW = 381.47 g/mol; PSA = 83.67 Ų |
| Comparator Or Baseline | N-propyl analog (CAS 606131-29-7): MW = 383.48 g/mol, PSA approximately 83.67 Ų (same core scaffold); N-isopropyl analog (CAS 606134-58-1): MW = 383.48 g/mol, PSA approximately 83.67 Ų |
| Quantified Difference | MW difference: -2.01 g/mol vs. N-propyl; PSA identical within scaffold but N-allyl introduces distinct π-character and steric profile |
| Conditions | Calculated physicochemical properties from Chemsrc database entries |
Why This Matters
The allyl group imparts distinct electronic and steric properties compared to saturated N-alkyl analogs, which directly influences target binding kinetics and metabolic stability in medicinal chemistry campaigns.
- [1] Geesi, M. H. et al. (2024). New quinazoline-N-4-fluorophenyl derivatives as potential anticancer agents: Discovery of a promising dual EGFR/VEGFR-2 inhibitor. Journal of King Saud University - Science, 36. Molecular docking studies indicate that 2-(4-fluorophenyl)quinazoline derivatives engage ATP-binding pockets of EGFR and VEGFR-2. View Source
